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5'-Oxo-2'-deoxy-8,5'-cycloadenosine

DNA Repair Oxidative Stress Xeroderma Pigmentosum

Choose 5'-Oxo-2'-deoxy-8,5'-cycloadenosine for its unique 5'-oxo modification, which creates a rigid, conformationally locked bicycle scaffold. Unlike standard cyclopurine lesions or generic deoxyadenosine analogs, this compound's distinct electrostatic and steric properties are essential for accurately probing Nucleotide Excision Repair (NER), transcription-coupled repair, and translesion synthesis polymerase mechanisms. Ensure experimental reproducibility with this specific, high-purity oxidative tandem lesion standard.

Molecular Formula C10H9N5O3
Molecular Weight 247.21 g/mol
Cat. No. B1516749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Oxo-2'-deoxy-8,5'-cycloadenosine
Molecular FormulaC10H9N5O3
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1C(C2C(=O)C3=NC4=C(N=CN=C4N3C1O2)N)O
InChIInChI=1S/C10H9N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,7,16H,1H2,(H2,11,12,13)/t3-,4+,7-/m0/s1
InChIKeyCXDLKPKJYGNMJL-XIVJJUGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Oxo-2'-deoxy-8,5'-cycloadenosine: Core Structural and Chemical Profile for Research Procurement


5'-Oxo-2'-deoxy-8,5'-cycloadenosine (CAS 869355-08-8) is a conformationally restricted cyclonucleoside analog of adenosine, featuring a covalent bond between the C8 position of the adenine base and the C5' position of the 2'-deoxyribose sugar, along with an oxo group at the 5' position. This unique bicyclic scaffold (C10H9N5O3, MW 247.21 g/mol) distinguishes it from linear nucleosides and simpler oxidized lesions, imposing a rigid, distorted geometry that profoundly alters its biological recognition and repair fate [1]. The compound is primarily utilized as a research tool to probe DNA damage, repair mechanisms (specifically nucleotide excision repair), transcription, and replication fidelity.

Why Generic Nucleoside Analogs Cannot Substitute for 5'-Oxo-2'-deoxy-8,5'-cycloadenosine in Mechanistic Studies


Procurement of a generic deoxyadenosine analog or even a standard 8,5'-cyclo-2'-deoxyadenosine (cdA) lesion cannot replicate the specific biochemical and structural properties of 5'-Oxo-2'-deoxy-8,5'-cycloadenosine. The presence of the 5'-oxo group introduces a critical electrostatic and steric modification that fundamentally alters the molecule's interaction with DNA repair enzymes, polymerases, and transcription factors compared to its non-oxidized cyclopurine counterparts [1]. While in-class cyclopurine lesions share a common repair pathway (NER) and polymerase-blocking character, the specific diastereomer and oxidation state dictate distinct kinetics, structural distortions, and biological outcomes [2]. Substituting with a simpler, more readily available analog would compromise experimental reproducibility and invalidate conclusions regarding the specific role of this oxidative tandem lesion in disease models or mechanistic assays.

Quantitative Evidence for 5'-Oxo-2'-deoxy-8,5'-cycloadenosine Differentiation from Closest Analogs


Unique Tandem Lesion Structure Differentiates Repair Pathway and Kinetics from 8-oxo-dA

5'-Oxo-2'-deoxy-8,5'-cycloadenosine belongs to the 8,5'-cyclopurine-2'-deoxynucleoside (cdPu) class, which is exclusively repaired by the Nucleotide Excision Repair (NER) pathway, unlike the common oxidative lesion 8-oxo-2'-deoxyadenosine (8-oxo-dA) which is repaired by Base Excision Repair (BER) [1]. This differential repair fate is a direct consequence of the covalent C5'-C8 bond, which creates a bulky, helix-distorting lesion incompatible with BER glycosylases [2]. The presence of the 5'-oxo group further modulates this repair efficiency, with 5'S-diastereomers of cdPu being significantly more resistant to NER than 5'R-diastereomers, a distinction not applicable to 8-oxo-dA [3].

DNA Repair Oxidative Stress Xeroderma Pigmentosum

Potent Transcription Blockage Contrasts with Binding Enhancement by 8-oxo-dA

The 8,5'-cyclopurine lesion in 5'-Oxo-2'-deoxy-8,5'-cycloadenosine acts as a strong block to transcription factor binding and RNA polymerase II, a property not shared by other common oxidative lesions. In direct comparative EMSA studies, the presence of 8,5'(S)-cyclo-2'-deoxyadenosine (the core scaffold of the target compound) within a transcription factor recognition sequence essentially eliminated the binding activity of HSF1, CREB, and NF-κB (binding reduced to near-background levels) [1]. In stark contrast, 8-oxo-dA in the same sequence context had no inhibitory effect on HSF1 and HMGA binding, and notably, increased the affinity of CREB and NF-κB for their target DNA by 2–3 fold compared to lesion-free DNA [1].

Transcription DNA Damage Gene Expression

Strong Block to DNA Polymerases Contrasts with Efficient Bypass of 8-oxo-dA

5'-Oxo-2'-deoxy-8,5'-cycloadenosine, as a cyclopurine lesion, is a potent block to replicative and translesion DNA polymerases. In vitro primer extension assays demonstrate that 8,5'-cyclo-2'-deoxyadenosine (cdA) presents a strong replication block, with human polymerase η (Pol η) able to insert a nucleotide opposite the lesion but failing to efficiently extend the primer, leading to replication fork stalling [1]. This contrasts sharply with 8-oxo-dA, which is bypassed efficiently and relatively accurately by most polymerases, resulting in a low mutagenic potential [2]. The rigid distortion induced by the C5'-C8 bond in cdA prevents normal base pairing and primer extension, a barrier not present with the planar 8-oxo-dA lesion [1].

DNA Replication Mutagenesis Polymerase Bypass

Elevated Endogenous Levels and Stability in Cellular DNA Compared to 8-hydroxy-dA

Quantitative LC/MS analysis of endogenous DNA lesions in pig liver DNA revealed that the level of (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) was approximately 3-fold higher than that of 8-hydroxy-2'-deoxyadenosine (8-OH-dA), and within an order of magnitude of the well-known biomarker 8-hydroxy-2'-deoxyguanosine (8-OH-dG) [1]. Furthermore, the measured levels of S-cdA were found to be unaffected by different DNA isolation methods, whereas the levels of 8-OH-dG and 8-OH-dA were significantly influenced, indicating greater chemical stability and resistance to artifactual oxidation during sample preparation [1].

Biomarker Oxidative Stress DNA Adductomics

Differential Inhibition of Uracil-DNA Glycosylase (UDG) by cdA Diastereomers

In clustered DNA damage contexts, the presence of an 8,5'-cyclo-2'-deoxyadenosine (cdA) lesion can modulate the activity of base excision repair (BER) enzymes on nearby lesions. Specifically, when placed immediately 3' to a uracil (dU) residue in double-stranded DNA, the 5'S-cdA diastereomer completely blocks uracil excision by Uracil-DNA Glycosylase (UDG), whereas the 5'R-cdA diastereomer and the placement of cdA on the 5' side of dU do not exhibit this strong inhibition [1]. This demonstrates a high degree of stereospecific interference with BER machinery, a property not observed with non-cyclized oxidative lesions.

Base Excision Repair DNA Glycosylase Clustered DNA Damage

Conformationally Locked Scaffold Provides a Rigid Probe for Structural Biology

The covalent C5'-C8 bond in 5'-Oxo-2'-deoxy-8,5'-cycloadenosine locks the nucleoside into a rigid, high-energy conformation that cannot be adopted by flexible linear analogs such as 2'-deoxyadenosine or 8-oxo-dA [1]. X-ray crystallography of a DNA polymerase (human Pol η) in complex with DNA containing 5'S-cdA revealed that the lesion forces the DNA backbone to pinch toward the minor groove and the adenine base to tilt, creating a unique structural signature at 1.75 Å resolution [2]. This fixed distortion is essential for studying how repair enzymes and polymerases recognize and process severely distorted DNA structures.

Structural Biology Nucleic Acid Conformation Enzyme Mechanism

High-Impact Research and Industrial Applications for 5'-Oxo-2'-deoxy-8,5'-cycloadenosine


Investigating Nucleotide Excision Repair (NER) Deficiency in Neurodegenerative Disease Models

As established, 5'-Oxo-2'-deoxy-8,5'-cycloadenosine is a specific substrate for the NER pathway [1]. Researchers studying Xeroderma Pigmentosum (XP) or other NER-deficient conditions can incorporate this compound into cellular or in vitro models to directly measure NER capacity and correlate lesion persistence with transcriptional blockage and neuronal death phenotypes. Its use provides a mechanistic link between unrepaired oxidative DNA damage and neurodegeneration that cannot be assessed using BER substrates like 8-oxo-dG.

Probing Transcription-Coupled Repair and Transcriptional Mutagenesis

The compound's potent and specific ability to block transcription factor binding and RNA polymerase II elongation [2] makes it an indispensable tool for studying transcription-coupled repair (TCR) and the phenomenon of transcriptional mutagenesis. Site-specific incorporation into reporter gene constructs allows for quantitative measurement of how a single, persistent lesion alters transcript fidelity and gene expression output, an application for which 8-oxo-dA is unsuitable due to its opposite effect on transcription factor binding.

High-Resolution Structural Studies of DNA Polymerase Stalling and Bypass

The rigid, conformationally locked structure of 5'-Oxo-2'-deoxy-8,5'-cycloadenosine [3] makes it an ideal ligand for co-crystallization with translesion synthesis (TLS) polymerases such as human Pol η, Pol ι, or Pol κ. The defined geometry allows researchers to trap polymerase complexes in specific pre-insertion or post-insertion states, yielding high-resolution structural data (e.g., at 1.75 Å) [3] that reveal the molecular basis for replication blockage and error-prone bypass, guiding the development of polymerase inhibitors or understanding mutagenic mechanisms.

Biomarker Development and Validation for Oxidative Stress and DNA Repair Capacity

Given its higher endogenous levels and superior chemical stability compared to 8-hydroxy-dA [4], this compound is a more reliable analytical target for LC-MS/MS-based DNA adductomics. Industrial and clinical research laboratories developing assays to quantify oxidative DNA damage or monitor NER activity can use 5'-Oxo-2'-deoxy-8,5'-cycloadenosine as a stable reference standard and a robust biomarker for assessing the efficacy of antioxidants, radiation exposure, or the functional status of the NER pathway in patient samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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